molecular formula C28H26N2O5 B2456904 N-(3,5-dimethoxyphenyl)-2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide CAS No. 897617-67-3

N-(3,5-dimethoxyphenyl)-2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide

Cat. No.: B2456904
CAS No.: 897617-67-3
M. Wt: 470.525
InChI Key: XZCLYNTYGBQKEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethoxyphenyl)-2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C28H26N2O5 and its molecular weight is 470.525. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

Synthesis and Analgesic and Anti-Inflammatory Activities

A study by Yusov et al. (2019) involved the cyclocondensation of 4-(3,4-dimethoxybenzyl)heptan-4-ol with N-substituted cyanoacetamide to synthesize enaminoamides displaying significant analgesic and anti-inflammatory effects. These results are indicative of the potential therapeutic applications of related compounds in pain and inflammation management (Yusov et al., 2019).

Antitumor Activity and Molecular Docking Study

Al-Suwaidan et al. (2016) designed, synthesized, and evaluated a series of 3-benzyl-substituted-4(3H)-quinazolinones for their in vitro antitumor activity. This research demonstrated broad-spectrum antitumor activity, significantly more potent than the control, highlighting the potential of these compounds in cancer therapy (Al-Suwaidan et al., 2016).

Structural Aspects and Properties

Salt and Inclusion Compounds of Amides

Research by Karmakar et al. (2007) focused on the structural aspects of amide-containing isoquinoline derivatives, exploring their interactions with mineral acids and their ability to form gels or crystalline solids. This study contributes to the understanding of the physical and chemical properties of such compounds, which can be crucial for their application in material science and pharmaceutical formulations (Karmakar et al., 2007).

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[3-(4-ethylbenzoyl)-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O5/c1-4-18-9-11-19(12-10-18)27(32)24-16-30(25-8-6-5-7-23(25)28(24)33)17-26(31)29-20-13-21(34-2)15-22(14-20)35-3/h5-16H,4,17H2,1-3H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZCLYNTYGBQKEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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